N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a chemical compound that features a unique structure combining an adamantane moiety, a thiadiazole ring, and an iodinated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiadiazole intermediate.
Iodination of Benzamide: The final step involves the iodination of the benzamide group, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or amine derivative.
Substitution: The iodinated benzamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of adamantane derivatives with biological membranes and proteins.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide involves its interaction with molecular targets such as tyrosyl-DNA phosphodiesterase 1 (TDP1). By inhibiting TDP1, the compound can enhance the cytotoxic effects of topoisomerase 1 poisons, leading to increased DNA damage in cancer cells . This inhibition disrupts the DNA repair process, making it a promising candidate for combination therapy in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide
- **N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
- **N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is unique due to its iodinated benzamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the adamantane moiety and the thiadiazole ring further enhances its stability and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPLRCEYCKGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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